molecular formula C26H28N4O3 B2530079 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941886-85-7

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2530079
CAS RN: 941886-85-7
M. Wt: 444.535
InChI Key: VCNIGJPBXYKWDK-UHFFFAOYSA-N
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Description

The compound "2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide" is a complex organic molecule that may have potential biological activity due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of pyrazole analogues as mentioned in the second paper involves the condensation of an imidazole derivative with various aryl and heteroaryl methyl ketones, followed by a reaction with hydrazine hydrate in acetic acid . Although the exact synthesis route for the compound is not provided, similar strategies could potentially be employed, with appropriate modifications to the starting materials and reaction conditions to accommodate the specific functional groups present in the target molecule.

Molecular Structure Analysis

The first paper provides a detailed analysis of the molecular structure of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, using experimental techniques such as XRD diffraction and spectroscopic methods like FT-IR and NMR, in conjunction with theoretical calculations performed with Gaussian09 software . These methods could be applied to the compound of interest to determine its geometric parameters, stability, and electronic properties, which are crucial for understanding its reactivity and potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the HOMO and LUMO analysis, which indicates the charge transfer within the molecule and potential sites for chemical reactions . Additionally, the presence of strong intermolecular interactions, as observed in the crystal structure of the related compound, suggests that similar interactions could influence the reactivity and crystalline properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the molecular electrostatic potential and the first hyperpolarizability, which are indicative of the molecule's behavior in an electric field and its potential applications in nonlinear optics . The ACE inhibitory activity of related compounds, as seen in the second paper, suggests that the compound could also be evaluated for similar biological activities, given the structural similarities .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has shown that pyrazole-acetamide derivatives, similar in structure to the compound , have been used in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, suggesting potential applications in fields requiring antioxidant properties. The study details the effects of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).

Inhibitors of Alcohol Dehydrogenase

A study on compounds with an amide group, including p-butoxyphenol acetamide, investigated their role as inhibitors of alcohol dehydrogenase (ADH). These findings could be relevant for scientific research into the inhibition of ADH, an enzyme involved in alcohol metabolism (Delmas et al., 1983).

Potential Antimicrobial Agents

Research into the synthesis of various heterocyclic compounds incorporating the antipyrine moiety, which includes structures similar to the compound , has indicated potential antimicrobial activity. These findings are valuable for the development of new antimicrobial agents (Aly et al., 2011).

Anticancer Activity

A study focused on attaching different aryloxy groups to the pyrimidine ring in similar acetamide derivatives. The synthesized compounds were tested for anticancer activity, with one showing significant cancer cell growth inhibition. This suggests potential applications in cancer research (Al-Sanea et al., 2020).

Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds structurally related to the one , revealed potential as antipsychotic agents. These compounds did not interact with dopamine receptors, indicating a unique mechanism of action compared to existing antipsychotics (Wise et al., 1987).

Hydrogen Bonding in Coordination Complexes

A study of N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, similar to the compound , explored their hydrogen-bonding patterns. These findings could have implications for the design of supramolecular structures and coordination complexes (López et al., 2010).

Red Seaweed Antioxidants

A study identified substituted aryl meroterpenoids from red seaweed as potential antioxidants. This research is relevant for developing natural antioxidant sources in pharmaceutical and food industries (Chakraborty et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(4-methylbenzyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-methylbenzylamine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium hydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 g, 6.0 mmol) in ethanol (20 mL) and add sodium ethoxide (0.24 g, 4.0 mmol).", "b. Heat the mixture at reflux for 1 hour.", "c. Cool the mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with ethanol and dry under vacuum to obtain 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine as a yellow solid (0.8 g, 80% yield).", "Step 2: Synthesis of N-(4-methylbenzyl)acetamide", "a. Dissolve 4-methylbenzylamine (1.0 g, 8.0 mmol) in acetic anhydride (10 mL) and add phosphorus pentoxide (1.5 g, 8.0 mmol).", "b. Heat the mixture at reflux for 2 hours.", "c. Cool the mixture to room temperature and add thionyl chloride (1.0 mL, 13.6 mmol).", "d. Heat the mixture at reflux for 1 hour.", "e. Cool the mixture to room temperature and add water (10 mL).", "f. Extract the mixture with diethyl ether (3 x 20 mL).", "g. Wash the combined organic layers with water and dry over sodium sulfate.", "h. Concentrate the solution under reduced pressure to obtain N-(4-methylbenzyl)acetamide as a yellow oil (1.2 g, 90% yield).", "Step 3: Coupling of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine and N-(4-methylbenzyl)acetamide", "a. Dissolve 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (0.5 g, 1.5 mmol) and N-(4-methylbenzyl)acetamide (0.4 g, 1.8 mmol) in N,N-dimethylformamide (10 mL).", "b. Add triethylamine (0.3 mL, 2.2 mmol) and stir the mixture at room temperature for 2 hours.", "c. Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).", "d. Wash the combined organic layers with water and dry over sodium sulfate.", "e. Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/methanol 9:1) to obtain the final product as a yellow solid (0.6 g, 80% yield)." ] }

CAS RN

941886-85-7

Product Name

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Molecular Formula

C26H28N4O3

Molecular Weight

444.535

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C26H28N4O3/c1-3-4-15-33-22-11-9-21(10-12-22)23-16-24-26(32)29(13-14-30(24)28-23)18-25(31)27-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,27,31)

InChI Key

VCNIGJPBXYKWDK-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

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